molecular formula C10H22N2 B2535908 1,2-Cyclohexanediamine, N,N-diethyl-, trans- CAS No. 67579-84-4

1,2-Cyclohexanediamine, N,N-diethyl-, trans-

Cat. No.: B2535908
CAS No.: 67579-84-4
M. Wt: 170.3
InChI Key: VTVCXLUDVDCEBU-UWVGGRQHSA-N
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Description

trans-1,2-Cyclohexanediamine, N,N-diethyl- is a chiral diamine derivative featuring a cyclohexane backbone with two ethyl groups substituted on the amine nitrogen atoms in a trans-configuration. This compound belongs to the broader class of 1,2-cyclohexanediamine derivatives, which are widely utilized in asymmetric catalysis, coordination chemistry, and pharmaceutical synthesis due to their rigid stereochemistry and chelating capabilities . While the specific N,N-diethyl variant is less documented in the literature, its structural analogs (e.g., N,N-dimethyl, N,N,N′,N′-tetramethyl, and N,N′-bis(salicylidene) derivatives) provide a robust framework for comparative analysis.

Properties

IUPAC Name

(1R,2R)-2-N,2-N-diethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVCXLUDVDCEBU-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- typically involves the reaction of cyclohexane with diethylamine in the presence of a catalyst. One common method is the hydrogenation of 1,2-dicyanocyclohexane followed by reductive amination with diethylamine. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- is carried out in large reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also common to ensure consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N,N-diethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ligand in Asymmetric Catalysis

One of the primary applications of trans-1,2-cyclohexanediamine derivatives is their role as chiral ligands in asymmetric catalysis. These ligands facilitate various chemical reactions by enhancing selectivity and yield.

Case Study: Chiral Ligand Synthesis

  • Researchers have synthesized a bis(NHC) ligand using trans-1,2-cyclohexanediamine as a precursor. This ligand was tested in copper-catalyzed asymmetric conjugate addition reactions, yielding high enantioselectivity when paired with cyclic enones and dialkylzinc reagents. The study showed that the chiral environment provided by the cyclohexanediamine skeleton is crucial for achieving desired stereochemical outcomes .

Synthesis of Functionalized Compounds

Trans-1,2-cyclohexanediamine is also employed in the synthesis of various functionalized compounds, particularly in the development of pharmaceuticals and agrochemicals.

Applications:

  • Synthesis of α-Diazophosphonic Acid Derivatives : These derivatives are essential in O-H and N-H insertion reactions, showcasing the compound's utility in creating biologically relevant molecules .
  • Preparation of α-Chloro-α-alkylphosphonic Acids : These acids are used in various chemical syntheses and demonstrate the versatility of trans-1,2-cyclohexanediamine .

Coordination Chemistry

Trans-1,2-cyclohexanediamine serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are vital for catalysis and materials science.

Example Applications:

  • The compound has been utilized to form stable complexes with metals like copper and palladium, which are effective in catalyzing C-N coupling reactions. Such reactions are pivotal in synthesizing complex organic molecules from simpler precursors .

Research and Development

The ongoing research into trans-1,2-cyclohexanediamine focuses on enhancing its properties for better performance in catalytic processes.

Research Findings:

  • Studies have indicated that modifications to the cyclohexanediamine structure can lead to improved catalytic activity and selectivity in various reactions. For instance, the introduction of different substituents on the nitrogen atoms has been shown to influence the electronic properties and steric hindrance, thereby affecting the overall reactivity of the ligands derived from this compound .

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The pathways involved often include coordination to metal centers and subsequent activation of substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trans-1,2-cyclohexanediamine derivatives, highlighting differences in substituents, synthesis pathways, and applications:

Compound Substituents Synthesis Method Key Properties Applications References
trans-1,2-Cyclohexanediamine, N,N-diethyl- Ethyl groups on N atoms Not explicitly detailed in evidence; inferred from alkylation of trans-1,2-diaminocyclohexane Likely enhanced steric bulk compared to methyl analogs; potential for chiral resolution Asymmetric catalysis, ligand design
trans-N,N′-Dimethyl-1,2-cyclohexanediamine Methyl groups on N atoms Ullmann coupling with CuI, Cs₂CO₃, DMSO at 110°C (75% yield) Lower steric hindrance; high enantioselectivity in Mn/Fe complexes Catalytic transfer hydrogenation, biodiesel production
trans-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Methyl groups on all N atoms Alkylation of trans-1,2-diaminocyclohexane with methyl halides Increased rigidity; improved solubility in nonpolar solvents Electropolymerization of Ni(II) salen complexes
trans-N,N′-Bis(salicylidene)-1,2-cyclohexanediamine (H₂salcn) Salicylaldehyde-derived Schiff base Condensation of trans-1,2-diaminocyclohexane with salicylaldehyde in ethanol Tunable electronic properties via substituents (e.g., tert-butyl, methoxy) Redox-active polymers, Pt/Pd coordination, fluorescence studies
trans-1,2-Cyclohexanediamine sulfate Sulfate counterion Acidification of diamine with sulfuric acid High stability; used as a precursor for metal complexes Platinum-based chemotherapy agents (e.g., oxaliplatin derivatives)

Steric and Electronic Effects

  • Ethyl vs. Methyl Substituents : The N,N-diethyl variant likely exhibits greater steric bulk compared to N,N-dimethyl analogs, which may hinder coordination to metal centers but enhance enantioselectivity in chiral environments .
  • Schiff Base Derivatives : Substituting amines with salicylidene groups (e.g., H₂salcn) introduces π-conjugation, enabling redox activity and fluorescence. For example, N,N′-bis(5-nitrosalicylidene) derivatives exhibit distinct crystal packing due to nitro group interactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR)
trans-N,N′-Dimethyl-1,2-cyclohexanediamine 137–139 75 ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexane), 2.3 (s, N–CH₃)
trans-N,N′-Bis(3-methylsalicylidene)-1,2-cyclohexanediamine 165–167 88 IR (KBr): 1630 cm⁻¹ (C=N stretch)
trans-1,2-Cyclohexanediamine sulfate >250 (decomp.) 90 ¹H NMR (D₂O): δ 1.5–2.1 (m, cyclohexane)

Table 2: Catalytic Performance of Metal Complexes

Ligand Metal Reaction Turnover Frequency (h⁻¹) Enantiomeric Excess (%)
trans-N,N′-Dimethyl-1,2-cyclohexanediamine Mn Asymmetric transfer hydrogenation 1,200 98 (R)
trans-N,N′-Bis(salicylidene)-1,2-cyclohexanediamine Ni Electropolymerization N/A N/A

Biological Activity

1,2-Cyclohexanediamine, N,N-diethyl-, trans- is a chemical compound with the molecular formula C10H22N2. It is a derivative of cyclohexane featuring two amine groups attached to the first and second carbon atoms in a trans configuration. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and coordination chemistry.

The synthesis of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- typically involves the reaction of cyclohexane with diethylamine in the presence of a catalyst. Common methods include hydrogenation of 1,2-dicyanocyclohexane followed by reductive amination with diethylamine under controlled conditions such as elevated temperatures and pressures.

The biological activity of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- is largely attributed to its ability to act as a ligand in coordination chemistry. It forms complexes with metal ions, which can exhibit unique catalytic properties. The interaction with biomolecules often involves coordination to metal centers, leading to activation of substrates that may result in various biological effects.

Biological Activity

Research indicates that compounds similar to 1,2-Cyclohexanediamine exhibit significant biological activities:

  • Anticancer Activity : Derivatives of cyclohexanediamine have been studied for their cytotoxic effects against various cancer cell lines. For instance, a study on oxaliplatin derivatives showed that certain cyclohexanediamine complexes had enhanced anticancer properties compared to their parent compounds .
  • Enzyme Interaction : The compound is known to interact with specific enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects depending on the target enzymes involved.

Case Studies

Several studies have highlighted the biological potential of cyclohexanediamine derivatives:

  • Oxaliplatin Derivative Study : A novel derivative synthesized from (1R,2R)-4-methyl-1,2-cyclohexanediamine showed improved cytotoxicity in vitro and enhanced therapeutic index in vivo compared to oxaliplatin. The study demonstrated a greater increase in lifespan among treated animals .
  • Ligand Applications : Research indicated that cyclohexanediamine derivatives can serve as effective ligands in catalysis and organic synthesis. Their ability to promote reactions such as N-alkylation and N-arylation was documented, showcasing their versatility in chemical applications .

Comparative Analysis

A comparison of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- with similar compounds reveals distinct differences in biological activity:

Compound NameBiological ActivityUnique Features
1,2-DiaminocyclohexaneModerate anticancer propertiesLacks diethyl substitution
N,N-Dimethyl-1,2-cyclohexanediamineUsed as a ligand for various organic reactionsMethyl groups instead of ethyl
1,2-Cyclohexanediamine oxalatoplatinum(II)High cytotoxicity against cancer cellsPlatinum complex enhances activity

Q & A

Q. What role does trans-N,N-diethyl-1,2-cyclohexanediamine play in templating iodoplumbate hybrid structures?

  • The ligand’s conformational rigidity directs the assembly of Pb–I frameworks via hydrogen bonding and van der Waals interactions. Powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) reveal structural stability, while photoluminescence studies assess optoelectronic properties influenced by the templating effect .

Q. How can photochromic properties of trans-N,N-diethyl-1,2-cyclohexanediamine derivatives be systematically investigated?

  • Schiff base derivatives (e.g., trans-N,N′-bis-salicylidene complexes) exhibit reversible photochromism under UV irradiation. Time-resolved UV-Vis spectroscopy tracks isomerization kinetics, while X-ray crystallography captures structural changes. Solvatochromic effects are analyzed in solvents of varying polarity .

Q. What experimental strategies optimize the antimicrobial activity of metal complexes derived from trans-N,N-diethyl-1,2-cyclohexanediamine?

  • Structure-activity relationships (SAR) are explored by varying substituents (e.g., halogenated salicylaldehydes in Schiff base ligands). Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains identify potent candidates. Synchrotron-based XANES/EXAFS probes metal-ligand binding modes correlated with bioactivity .

Q. How do thermodynamic parameters (e.g., stability constants) of trans-N,N-diethyl-1,2-cyclohexanediamine complexes vary with pH and counterion selection?

  • Potentiometric titrations determine stability constants (log β) for complexes with lanthanides or transition metals. Competitive ligand studies (e.g., EDTA) assess relative binding affinities. pH-dependent speciation diagrams, generated via software like Hyperquad, guide applications in separation science (e.g., capillary electrophoresis for metal ion analysis) .

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